1,4-Naphthalenedione, 2-(1-oxopropyl)-
Description
Historical Context and Evolution of 1,4-Naphthoquinone (B94277) Chemistry
The history of 1,4-naphthoquinones is a blend of ancient applications and modern scientific inquiry. The earliest interactions with this class of compounds were through natural dyes. Lawsone (2-hydroxy-1,4-naphthoquinone), isolated from the henna plant (Lawsonia inermis), has been used for centuries to dye silk, wool, and skin. jst.go.jp Similarly, Juglone (5-hydroxy-1,4-naphthoquinone), found in walnuts, was recognized for its staining properties and allelopathic effects in nature. jst.go.jp
The systematic study of naphthoquinones began with the rise of modern organic chemistry. These natural compounds were among the first to be isolated and structurally characterized. jst.go.jp The industrial synthesis of the parent compound, 1,4-naphthoquinone, typically involves the catalytic oxidation of naphthalene (B1677914). wikipedia.org Research in the mid-20th century began to uncover the significant biological properties of these molecules, with reports from the 1960s detailing the antibacterial properties of synthetic naphthoquinone derivatives. researchgate.net
The latter part of the 20th century and the beginning of the 21st century witnessed a surge in research interest. An expert review noted a significant increase in publications and patents related to the synthesis, modification, and biological study of compounds based on the 1,4-naphthoquinone core between 2001 and 2012. jst.go.jp This era of research focused on leveraging the naphthoquinone scaffold to develop new compounds with a wide range of potential applications.
| Era | Key Developments in 1,4-Naphthoquinone Chemistry | Notable Compounds |
| Ancient Times | Use as natural dyes and pigments. | Lawsone (from Henna), Juglone (from Walnut) |
| 19th-Early 20th Century | Isolation, structural elucidation, and development of industrial synthesis methods. | 1,4-Naphthoquinone |
| Mid-20th Century | Initial investigations into the biological activities, particularly antibacterial properties. | Synthetic Naphthoquinone Derivatives |
| Late 20th-21st Century | Exponential growth in research, focusing on synthesis, modification, and diverse biological activities. | Lapachol, Vitamin K derivatives, Plumbagin |
Structural Significance of the 1,4-Naphthalenedione Core in Chemical Research
The 1,4-naphthalenedione structure is a planar molecule featuring a naphthalene system with two carbonyl groups at the C1 and C4 positions. wikipedia.org This arrangement creates a unique electronic and chemical profile that is central to its significance in research.
The core's chemical reactivity is dominated by the quinone ring, which contains a system of double bonds conjugated with the carbonyl groups. jst.go.jp This makes the structure susceptible to a variety of chemical transformations, including:
Redox Cycling: The quinone moiety can readily accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. eurekaselect.com This ability to participate in electron transfer reactions is fundamental to the biological activity of many naphthoquinones. eurekaselect.com
Nucleophilic Addition: The electrophilic carbon-carbon double bonds of the quinone ring are reactive towards nucleophiles, allowing for the introduction of a wide range of substituents. jst.go.jp This reactivity is a cornerstone of synthetic strategies aimed at modifying the properties of the core structure.
The 1,4-naphthalenedione core is a "privileged scaffold" in medicinal chemistry, meaning it is found in numerous compounds with diverse biological activities. nih.govresearchgate.net The type and position of substituents on this core are critical in determining the specific activity. nih.gov For instance, natural vitamin K, a derivative of 1,4-naphthoquinone, is essential for blood coagulation. wikipedia.org In contrast, synthetic anticancer agents like doxorubicin (B1662922) and mitoxantrone (B413) incorporate a quinone system that contributes to their cytotoxic mechanisms. nih.gov The broad spectrum of reported activities for naphthoquinone derivatives includes antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties. jst.go.jpwikipedia.org
| Compound Class/Example | Core Structure | Primary Area of Research Significance |
| Vitamin K | 1,4-Naphthalenedione | Biological cofactor (blood coagulation) |
| Juglone | 1,4-Naphthalenedione | Natural product with allelopathic and cytotoxic properties |
| Lapachol | 1,4-Naphthalenedione | Natural product with antiparasitic and antitumor research interest |
| Plumbagin | 1,4-Naphthalenedione | Natural product studied for its anticancer and antimicrobial activities |
| Doxorubicin | Anthracycline (contains a quinone) | Clinically used anticancer agent |
Current Research Trajectories Involving 2-(1-oxopropyl) Substitution on 1,4-Naphthalenedione
Direct research focused exclusively on 2-(1-oxopropyl)-1,4-naphthalenedione is a specialized niche within the broader study of 2-acyl-1,4-naphthoquinones. This class of compounds, characterized by a carbonyl group attached to the C2 position of the naphthoquinone ring, serves as highly valuable synthetic intermediates and has been investigated for its own biological properties. nih.gov
The presence of the acyl group (such as the 1-oxopropyl (B103655), or propionyl, group) at the C2 position significantly influences the reactivity of the quinone system. It enhances the electrophilic character of the quinone nucleus, making these compounds highly reactive building blocks for further chemical synthesis. nih.gov
Current research involving this substitution pattern primarily follows two trajectories:
Synthetic Chemistry and Methodology Development: 2-Acyl-1,4-naphthoquinones are used as precursors in reactions to create more complex molecules. A significant area of study is their reaction with various amines. For example, research has shown that 2-acyl-1,4-naphthoquinones react with arylamines to produce 2-acyl-3-aminoaryl-1,4-naphthoquinones. nih.gov These reactions are of interest for building libraries of novel compounds for biological screening. nih.gov The synthesis of the closely related 2-acetyl-1,4-naphthoquinone (B15349058) has been explored as a multi-step process, highlighting the synthetic interest in this class. acs.org
Investigation of Biological Activity: The 2-acyl-1,4-naphthoquinone scaffold is being actively investigated for its potential cytotoxic properties. Studies on 2-arylamino-3-acyl-1,4-naphthoquinones have demonstrated high cytotoxicity against human breast cancer cell lines (MCF-7). mdpi.com While not the exact compound, a related structure, "propionyl juglone," has been the subject of molecular docking studies to investigate its inhibitory activity against the main proteinase of SARS-CoV-2. nih.gov This indicates that the presence of a propionyl group on the naphthoquinone core is of interest to computational and medicinal chemists.
| Research Area | Focus | Key Findings / Examples |
| Synthetic Intermediates | Use of 2-acylnaphthoquinones as building blocks. | Reaction with arylamines to produce 2-acyl-3-aminophenyl-1,4-naphthoquinones, which show interesting cytotoxic profiles. nih.gov |
| Anticancer Research | Evaluation of cytotoxicity of 2-acyl derivatives. | 2-Arylamino-3-acyl-1,4-naphthoquinones display high cytotoxicity against MCF-7 breast cancer cells. mdpi.com |
| Computational Studies | In silico investigation of biological targets. | "Propionyl juglone" was studied via molecular docking for potential activity against the SARS-CoV-2 main proteinase. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14777-30-1 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-propanoylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c1-2-11(14)10-7-12(15)8-5-3-4-6-9(8)13(10)16/h3-7H,2H2,1H3 |
InChI Key |
RDZZFOBERIJIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1 Oxopropyl 1,4 Naphthalenedione and Its Analogues
Strategies for Carbon-Carbon Bond Formation at the Naphthoquinone Core
The introduction of alkyl and acyl groups at the C2 position of the 1,4-naphthoquinone (B94277) scaffold is crucial for the synthesis of the target compound and its derivatives. This can be achieved through several strategies that form a new carbon-carbon bond directly on the quinone ring.
The Michael addition is a fundamental method for C-C bond formation in organic synthesis. nih.gov In the context of naphthoquinones, the electron-deficient nature of the C2-C3 double bond makes it susceptible to conjugate addition by nucleophiles. While this reaction is widely used to introduce heteroatoms, its application for direct alkyl or acyl group introduction at the C2 position is more nuanced.
The conjugate addition of carbon nucleophiles to 1,4-naphthoquinone derivatives serves as a powerful tool. For instance, the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) to various nitroalkenes has been extensively studied, leading to the formation of chiral nitroalkylated naphthoquinone derivatives at the C3 position. nih.govsemanticscholar.org These reactions are often promoted by chiral organocatalysts, such as binaphthyl-derived tertiary amine-thioureas, achieving high yields and excellent enantioselectivities (91–99% ee). nih.govsemanticscholar.org While this functionalizes the C3 position, it highlights the reactivity of the naphthoquinone core towards carbon nucleophiles. Thia-Michael additions of compounds like N-acetyl-L-cysteine to naphthoquinones have also been reported, demonstrating the broad scope of Michael-type reactivity of this scaffold. nih.gov
Table 1: Organocatalyzed Asymmetric Michael Addition to Nitroalkenes
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Hydroxy-1,4-naphthoquinone | trans-β-Nitrostyrene | Binaphthyl-thiourea (1) | THF | 2-5 | 95 | 98 | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | (E)-2-(2-Nitrovinyl)furan | Binaphthyl-thiourea (1) | THF | 2-5 | 91 | 96 | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | (E)-1-Nitro-4-phenylbut-1-ene | Rosin-indane amine thiourea (B124793) (1) | Toluene | 24 | 93 | 99 | rsc.org |
Direct functionalization methods that avoid pre-activation of the naphthoquinone ring are highly desirable for their atom economy and efficiency. Photo-Friedel-Crafts acylation represents a straightforward approach to synthesize 2-acyl-1,4-naphthoquinones. jcu.edu.aursc.org This reaction involves the photochemical addition of an aldehyde to the 1,4-naphthoquinone ring. mdpi.comresearchgate.net
The process typically proceeds under UVB irradiation, often using a triplet photosensitizer like acetone, to furnish 2-acylated 1,4-naphthohydroquinones. mdpi.com These intermediates are then oxidized to the desired 2-acylated 1,4-naphthoquinones. jcu.edu.au A variety of aldehydes, including propionaldehyde (B47417) (to yield the parent compound of this article), can be used, providing access to a library of analogues. jcu.edu.au Continuous-flow conditions have been successfully applied to this transformation, allowing for shorter reaction times and potential for scale-up. mdpi.com Subsequent in-line oxidation can directly yield the target acylated 1,4-naphthoquinones. mdpi.com
Another direct functionalization approach is the Brønsted acid-catalyzed oxidative arylation, which allows for the introduction of electron-rich aromatic groups at the C2 position. semanticscholar.org
Table 2: Photo-Friedel-Crafts Acylation of 1,4-Naphthoquinone
| Aldehyde | Conditions | Intermediate Product | Oxidation | Final Product Yield | Reference |
| Butyraldehyde | UVB light, Acetone, 70 min (flow) | 2-Butanoyl-1,4-naphthohydroquinone | Thermal | Good to Excellent | mdpi.com |
| Various Aldehydes | UVB light, Pyrex filter | Acylated 1,4-naphthohydroquinones | Ag₂O | Moderate (22-57% for hydroquinone) | jcu.edu.au |
| n-Pentanal | Solar irradiation | 2-Pentanoyl-1,4-naphthohydroquinone | Ag₂O | Not specified | mdpi.com |
Nucleophilic Substitution Routes to Naphthoquinone Derivatives
Nucleophilic aromatic substitution (SNAr) provides a reliable pathway to functionalized naphthoquinones, particularly when a suitable leaving group is present at the C2 or C3 position. Halogenated naphthoquinones, such as 2-bromo-1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone, are common substrates for these reactions. nih.govsciforum.net
The electronic properties of the naphthoquinone system, specifically the electron-withdrawing effect of the carbonyl groups, activate the C2 and C3 positions towards nucleophilic attack. rsc.org This strategy has been extensively used to introduce oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net For the synthesis of carbon-substituted analogues, organometallic reagents can be employed as carbon nucleophiles in transition metal-catalyzed cross-coupling reactions, which are discussed in section 2.4.1.
A one-pot synthesis of 2-aryloxy-1,4-naphthoquinone derivatives from 2-bromo-1,4-naphthoquinone and various phenols demonstrates the efficiency of this approach. nih.govrsc.org Similarly, the reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines typically results in the substitution of a single chlorine atom, yielding 2-arylamino-3-chloro-1,4-naphthoquinone derivatives. sciforum.net
Multi-component and One-pot Synthetic Approaches for Naphthoquinone Synthesis
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine several reaction steps into a single operation, reducing waste, time, and cost. Several such methods have been developed for the synthesis and functionalization of naphthoquinone derivatives.
One notable approach is the Diels-Alder reaction between a substituted 2-pyrone and 1,4-benzoquinone, which proceeds through a base-catalyzed, one-pot cycloaddition followed by decarboxylation and oxidation to yield hydroxy-substituted 1,4-naphthoquinones. asianpubs.org Another strategy involves the one-pot synthesis of naphthoquinones from hydroquinone (B1673460) and various 1,3-dienes using Mo-V-P heteropolyacids as bifunctional catalysts that facilitate both the diene synthesis and subsequent oxidation steps. scirp.org
For the functionalization of pre-existing naphthoquinones, three-component reactions are particularly powerful. The reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and an amine (Mannich reaction) is a classic example used to synthesize 3-aminomethyl-1,4-naphthoquinone derivatives. researchgate.netresearchgate.net Similarly, a three-component reaction involving lawsone, aromatic aldehydes, and malononitrile (B47326) can be used to construct 2-amino-4H-benzo[g]chromene derivatives, which contain a modified naphthoquinone core. thieme-connect.com
Catalytic Synthesis Protocols for Naphthoquinone Scaffolds
Catalysis offers a powerful means to achieve high selectivity and efficiency in the synthesis of complex molecules. Transition metal catalysis, in particular, has enabled the development of novel transformations for functionalizing the naphthoquinone scaffold.
Transition metals, especially palladium and rhodium, are frequently employed to catalyze the formation of C-C bonds on the naphthoquinone nucleus. schenautomacao.com.brmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for the synthesis of 2-aryl-1,4-naphthoquinones. researchgate.net These reactions typically couple a halogenated naphthoquinone (e.g., 2-chloro- or 2-bromo-1,4-naphthoquinone) with an arylboronic acid. researchgate.netjst.go.jp This methodology can be extended to synthesize 2,3-bisaryl-1,4-naphthoquinones from 2,3-dichloro-1,4-naphthoquinone. researchgate.net
Palladium catalysis is also effective for C-H activation, enabling the direct arylation of the 1,4-naphthoquinone ring with aryl iodides. schenautomacao.com.br Furthermore, palladium-catalyzed allylation of 2-hydroxy-1,4-naphthoquinone with allyl alcohols provides a direct route to 3-allyl derivatives. researchgate.net
Rhodium-catalyzed reactions have also emerged as a valuable tool. For instance, rhodium catalysts can mediate the reaction of diazoquinones with allylboronates to produce substituted allylphenols, which are precursors to functionalized naphthoquinones. researchgate.net Organotransition-metal approaches, in general, provide a versatile platform for constructing the naphthoquinone ring system itself. acs.org
Table 3: Examples of Palladium-Catalyzed Reactions for Naphthoquinone Synthesis
| Naphthoquinone Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |
| 2-Chloro-1,4-naphthoquinone | Arylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 2-Aryl-1,4-naphthoquinone | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Arylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling | 2,3-Bisaryl-1,4-naphthoquinone | researchgate.net |
| 1,4-Naphthoquinone | Aryl iodide | Pd(OAc)₂ | C-H Arylation | 2-Aryl-1,4-naphthoquinone | schenautomacao.com.br |
| 2-Hydroxy-1,4-naphthoquinone | Allyl alcohol | Pd(PPh₃)₄ | Allylation | 3-Allyl-2-hydroxy-1,4-naphthoquinone | researchgate.net |
Organocatalysis and Biocatalysis in Naphthoquinone Synthesis
The introduction of substituents onto the naphthoquinone scaffold with high stereocontrol is a key challenge in the synthesis of complex analogues. Organocatalysis and biocatalysis have emerged as powerful tools to achieve this, offering alternatives to traditional metal-based catalysts.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of naphthoquinone synthesis, organocatalysts have been particularly successful in promoting asymmetric Michael additions, a key reaction for introducing substituents at the C2 and C3 positions of the 1,4-naphthoquinone core.
One of the first examples of an organocatalytic Michael addition to 1,4-naphthoquinone involved the use of a quinidine (B1679956) derivative, (DHQD)₂PYR, to catalyze the addition of unprotected 3-prochiral oxindoles. beilstein-journals.org This reaction yielded the corresponding 1,4-naphthoquinone derivatives in moderate to excellent yields with enantiomeric excesses (ee) up to 83%. beilstein-journals.org While this specific example does not directly produce a 2-acyl derivative, it demonstrates the feasibility of creating a C-C bond at the 2-position of the naphthoquinone ring with stereocontrol.
Further advancements have focused on the highly enantioselective Michael addition of various nucleophiles to 2-hydroxy-1,4-naphthoquinones, which are precursors to 2-substituted-1,4-naphthoquinones. Chiral bifunctional organocatalysts, such as thioureas and squaramides derived from cinchona alkaloids or binaphthyl scaffolds, have proven to be highly effective. For instance, a thiourea-catalyzed reaction between 2-hydroxy-1,4-naphthoquinone and nitroalkenes has been reported to achieve excellent yields and enantioselectivities of up to >99% ee. acs.orgnih.gov Similarly, a binaphthyl-derived tertiary amine-thiourea organocatalyst has been used for the same transformation, affording chiral functionalized naphthoquinones in high yields (81–95%) and excellent enantioselectivities (91–98% ee) with a low catalyst loading of just 1 mol%. nih.gov
These methodologies provide a valuable pathway for the synthesis of chiral naphthoquinone derivatives. The resulting nitroalkylated products can be further transformed into other functional groups, potentially including the 1-oxopropyl (B103655) group. The general success of these organocatalytic Michael additions is summarized in the table below.
| Catalyst Type | Nucleophile | Electrophile | Yield | Enantiomeric Excess (ee) | Reference |
| Quinidine derivative | 3-Prochiral oxindole | 1,4-Naphthoquinone | Good | Up to 83% | beilstein-journals.org |
| Thiourea | 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | Good | Up to >99% | acs.orgnih.gov |
| Binaphthyl-derived thiourea | 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | 81-95% | 91-98% | nih.gov |
| Rosin-derived thiourea | 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrenes | Good | 87-99% | rsc.org |
Biocatalysis:
Biocatalysis employs enzymes to carry out chemical transformations, often with high selectivity and under mild, environmentally benign conditions. For the synthesis of naphthoquinones, laccases have shown significant promise. Laccases are multi-copper containing oxidoreductases that can catalyze the oxidation of a wide range of substrates, including hydroquinones.
A one-pot synthesis of 1,4-naphthoquinones has been developed utilizing a laccase-catalyzed Diels-Alder reaction. rsc.org In this process, the laccase oxidizes a 1,4-hydroquinone to generate the corresponding p-quinone in situ. This reactive intermediate then undergoes a Diels-Alder reaction with a suitable diene, followed by further oxidation to yield the final 1,4-naphthoquinone product. rsc.org This methodology offers a green chemistry approach, as it is performed in an aqueous medium and avoids the use of hazardous heavy metal reagents. rsc.org
Another application of laccase in naphthoquinone synthesis is the oxidative C-S bond formation. A commercial laccase has been used to catalyze the reaction between 1,4-naphthohydroquinone substrates and various aryl and alkyl thiols. researchgate.net This reaction, conducted in a reaction vessel open to the air, produces 1,4-naphthoquinone-2,3-bis-sulfides under mild conditions. researchgate.net While not directly yielding a 2-acyl derivative, this method highlights the potential of enzymes to facilitate the introduction of diverse functional groups onto the naphthoquinone core.
Sustainable and Green Chemistry Methodologies for Naphthoquinone Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of naphthoquinones, including 2-(1-oxopropyl)-1,4-naphthalenedione and its analogues.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. A metal-free, chemo- and regio-selective hydrodehydroxylation (HDH) strategy for the synthesis of 1,2- and 1,4-naphthoquinones from abundantly available 3-alkyllawsones has been developed using microwave irradiation. rsc.org This method utilizes aqueous hydriodic acid in acetic acid and provides access to a wide range of medicinally important naphthoquinones in quantitative yields within minutes. rsc.org
Use of Green Solvents and Catalysts:
The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. An efficient and eco-friendly procedure for the synthesis of naphthoquinone-fused oxazine (B8389632) derivatives has been developed via a one-pot pseudo-four-component reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic amine, and formaldehyde (B43269) in water under ultrasound irradiation. researchgate.net This catalyst-free protocol offers short reaction times, high yields, and an easy work-up. researchgate.net
The use of sustainable and low-cost catalysts is another key aspect of green chemistry. Bismuth(III) chloride (BiCl₃), a relatively non-toxic and inexpensive Lewis acid, has been successfully employed to catalyze the synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides from 1,4-naphthoquinone. rsc.org This method features a broad substrate scope, easy product extraction, mild reaction conditions, and superior product yields. rsc.org
The following table summarizes some of the green and sustainable methodologies applied in the synthesis of naphthoquinone derivatives.
| Green Chemistry Approach | Reaction Type | Key Advantages | Reference |
| Microwave Irradiation | Hydrodehydroxylation of 3-alkyllawsones | Metal-free, rapid, quantitative yields, chemo- and regio-selective | rsc.org |
| Ultrasound Irradiation in Water | Pseudo-four-component reaction | Catalyst-free, short reaction times, high yields, environmentally benign | researchgate.net |
| Lewis Acid Catalysis (BiCl₃) | Amination and sulfenylation of 1,4-naphthoquinone | Low-cost and sustainable catalyst, mild conditions, high yields, broad scope | rsc.org |
| Laccase-catalyzed reaction | One-pot Diels-Alder reaction | Aqueous medium, avoids hazardous reagents, good yields | rsc.org |
Chemical Reactivity and Derivatization Chemistry of 2 1 Oxopropyl 1,4 Naphthalenedione
Reactivity of the Quinone Moiety in 1,4-Naphthalenediones
The 1,4-naphthoquinone (B94277) skeleton is characterized by its electrophilicity and redox activity, making it a hub for various chemical transformations. The conjugated dione (B5365651) system renders the C2 and C3 positions susceptible to nucleophilic attack, a reaction mode that is central to its derivatization.
Michael Addition: The α,β-unsaturated ketone system of the quinone ring readily undergoes Michael (1,4-conjugate) addition reactions with a wide range of nucleophiles. Thiols, amines, and other soft nucleophiles can add to the C3 position, a reaction often catalyzed by bases or Lewis acids. For instance, the reaction of 1,4-naphthoquinone with anilines in the presence of catalysts like CeCl₃·7H₂O leads to the formation of 2-anilino-1,4-naphthoquinone (B11863833) derivatives. nih.govmdpi.com This reactivity is fundamental in synthesizing numerous biologically active molecules.
Diels-Alder Reactions: The quinone ring can act as a dienophile in [4+2] cycloaddition reactions. Its reaction with dienes provides a direct route to complex polycyclic structures. This reactivity is crucial for building intricate molecular architectures, as seen in the synthesis of thiopyrano[2,3-d]thiazoles from 1,4-naphthoquinones and various heterodienes. nih.gov
Redox Cycling: A key characteristic of the naphthoquinone moiety is its ability to undergo reversible one- or two-electron reduction to form semiquinone radical anions or hydroquinone (B1673460) dianions, respectively. nih.gov This redox cycling capability is central to its biological activity and its application in electrochemical sensors. The redox potential of the quinone can be finely tuned by the nature of the substituents on the ring. nih.gov
Table 1: Examples of Reactions at the 1,4-Naphthalenedione Moiety
| Reaction Type | Reactants | Product Type | Reference |
| Michael Addition | 1,4-Naphthoquinone, Aniline | 2-Anilino-1,4-naphthoquinone | mdpi.com |
| Michael Addition | 2-Hydroxy-1,4-naphthoquinone (B1674593), Benzenethiol | 2-Hydroxy-3-(phenylthio)naphthalene-1,4-dione | frontiersin.org |
| Diels-Alder | 1,4-Naphthoquinone, 5-Arylallylidene-4-thioxo-2-thiazolidinones | Benzo mdpi.comresearchgate.netthiochromeno[2,3-d]thiazole-2,5,10-triones | nih.gov |
Transformations Involving the 2-(1-oxopropyl) Side Chain
The 2-(1-oxopropyl) group provides a secondary site for chemical modification, significantly expanding the synthetic possibilities. The carbonyl group and the adjacent α-protons exhibit characteristic ketone reactivity, allowing for condensation, oxidation, and cyclization reactions.
Acylquinones are highly reactive towards nucleophiles due to the combined electrophilic nature of the quinone ring and the acyl substituent. nih.gov This dual reactivity allows for the synthesis of complex heterocyclic systems. For example, 2-acyl-1,4-naphthoquinones react with various mono- and binucleophiles, such as arylamines and enamines, to yield a variety of 2,3-disubstituted or heterocyclic-fused 1,4-naphthoquinones. nih.gov
One notable transformation is the oxidative amination reaction. The reaction of 2-acylnaphthohydroquinones with phenylamines under oxidative conditions can lead to the formation of 2-phenylamino-3-acyl-1,4-naphthoquinones. mdpi.com Furthermore, the carbonyl group of the side chain can react with reagents like hydrazines to form hydrazones, which can then be used as intermediates for constructing more complex heterocyclic appendages, such as pyrazole (B372694) or pyridazine (B1198779) rings fused to the naphthoquinone core. researchgate.net
Design and Synthesis of Hybrid Naphthoquinone Conjugates
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug design to create new molecules with potentially enhanced or novel activities. The 1,4-naphthoquinone scaffold is a privileged structure in this approach due to its inherent biological activities and versatile chemical handles.
A common strategy involves nucleophilic substitution reactions. For instance, 2,3-dichloro-1,4-naphthoquinone serves as a key starting material, where one or both chlorine atoms can be displaced by various nucleophiles to create hybrid molecules. This method has been used to synthesize naphthoquinone-chalcone hybrids and thymidine-naphthoquinone conjugates. Another approach is the oxidative amination of 2-acyl-1,4-naphthoquinones with various arylamines, catalyzed by reagents like cerium(III) chloride, to produce 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov These reactions are often high-yielding and allow for the introduction of diverse functionalities. nih.gov
Table 2: Synthetic Strategies for Hybrid Naphthoquinone Conjugates
| Strategy | Naphthoquinone Precursor | Conjugate Partner | Product Type | Reference |
| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Aminochalcones | Naphthoquinone-chalcone hybrids | |
| Oxidative Amination | 2-Acyl-1,4-naphthoquinones | N,N-dimethylaniline | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | nih.gov |
| Multi-component Reaction | 2-Hydroxy-1,4-naphthoquinone | Aromatic aldehydes, Malononitrile (B47326) | Benzo[g]chromene derivatives | thieme-connect.com |
Derivatization Strategies for Analytical Applications and Chemical Sensing
The unique electronic and optical properties of the naphthoquinone core make it an excellent platform for developing chemical sensors. Derivatization of the scaffold allows for the introduction of specific recognition sites and the modulation of its photophysical properties for sensing applications.
Colorimetric and Fluorescent Sensors: Naphthoquinone derivatives can be designed as chemosensors that signal the presence of specific analytes through a change in color or fluorescence. For example, aminonaphthoquinones have been developed as selective colorimetric sensors for copper ions (Cu²⁺), where coordination with the metal ion leads to a distinct color change from orange to blue. rsc.org Similarly, lawsone (2-hydroxy-1,4-naphthoquinone) has been utilized as a colorimetric and electrochemical sensor for anions like cyanide (CN⁻) and acetate (B1210297) (AcO⁻), where interaction with the anion causes a visible color shift from yellow to orange-red. researchgate.netnasa.gov The sensing mechanism often involves hydrogen bonding or deprotonation of a hydroxyl or amino group attached to the quinone ring. researchgate.netnasa.gov
Fluorescence Derivatization for Bioimaging: The naphthoquinone scaffold can be incorporated into fluorescent probes for biological imaging. While naphthoquinones themselves may have weak fluorescence, their derivatization can enhance these properties. Novel fluorescent 1,4-naphthoquinone derivatives have been synthesized that can bind to amyloid-β aggregates, enhancing their fluorescence upon interaction. nih.gov These compounds serve as imaging agents to visualize amyloid plaques in brain tissue, which is relevant for Alzheimer's disease research. nih.gov The derivatization strategy often involves introducing functional groups that can interact specifically with the biological target and possess favorable photophysical properties.
Table 3: Naphthoquinone Derivatives in Chemical Sensing
| Sensor Type | Target Analyte | Naphthoquinone Derivative | Detection Principle | Reference |
| Colorimetric Sensor | Copper (Cu²⁺) | 2-((Pyridin-2-yl)methylamino)naphthalene-1,4-dione | Color change (Orange to Blue) upon complexation | rsc.org |
| Colorimetric/Electrochemical | Cyanide (CN⁻), Acetate (AcO⁻) | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Color change (Yellow to Orange-Red) upon interaction | researchgate.netnasa.gov |
| Fluorescent Imaging Agent | Amyloid-β plaques | Various substituted 1,4-naphthoquinones | Fluorescence enhancement upon binding | nih.gov |
Comprehensive Spectroscopic and Electrochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated. For 1,4-Naphthalenedione, 2-(1-oxopropyl)-, one would expect to observe distinct signals corresponding to the protons and carbons of the naphthoquinone core and the propionyl side chain.
Despite extensive searches of chemical literature and spectral databases, specific ¹H and ¹³C NMR chemical shift data for 1,4-Naphthalenedione, 2-(1-oxopropyl)- have not been reported. nih.govnih.govresearchgate.net
Table 1: Expected ¹H and ¹³C NMR Data for 1,4-Naphthalenedione, 2-(1-oxopropyl)- (Note: This table is a representation of expected data; no experimental values are currently published.)
| Atom Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Naphthoquinone Protons | 7.0 - 8.5 | Multiplets |
| Propionyl -CH₂- | 2.5 - 3.0 | Quartet |
| Propionyl -CH₃ | 1.0 - 1.5 | Triplet |
| Naphthoquinone Carbons | 125 - 140 | |
| Carbonyl Carbons (Quinone) | 180 - 190 | |
| Carbonyl Carbon (Propionyl) | 195 - 205 | |
| Propionyl -CH₂- | 30 - 40 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. In 1,4-Naphthalenedione, 2-(1-oxopropyl)-, characteristic absorption bands would be expected for the C=O (carbonyl) groups of both the quinone and the propionyl substituent, as well as C=C stretching from the aromatic rings and C-H stretching from the alkyl and aromatic moieties.
A review of scientific literature indicates that a specific, experimentally determined IR spectrum for 1,4-Naphthalenedione, 2-(1-oxopropyl)- has not been published. researchgate.netsphinxsai.comscielo.brresearchgate.net
Table 2: Expected IR Absorption Bands for 1,4-Naphthalenedione, 2-(1-oxopropyl)- (Note: This table is a representation of expected data; no experimental values are currently published.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Propionyl C=O | ~1715 | Stretching |
| Quinone C=O | 1660 - 1690 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the naphthoquinone core, typically exhibit characteristic absorption bands in the UV-Vis region. For 1,4-naphthoquinone (B94277) derivatives, absorptions around 250 nm and a weaker band around 330 nm are common, corresponding to π→π* and n→π* transitions, respectively. researchgate.net The presence of the propionyl group may cause slight shifts in the position and intensity of these bands.
Specific UV-Vis absorption maxima (λmax) for 1,4-Naphthalenedione, 2-(1-oxopropyl)- dissolved in a specified solvent are not documented in the available literature. mdpi.comresearchgate.netnasa.govnih.gov
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1,4-Naphthalenedione, 2-(1-oxopropyl)-, the molecular ion peak would confirm its molecular formula (C₁₃H₁₀O₃). Characteristic fragmentation would likely involve the loss of the propionyl group (CH₃CH₂CO) or parts of it, such as an ethyl radical (CH₃CH₂).
There are no published mass spectra or detailed fragmentation analyses specifically for 1,4-Naphthalenedione, 2-(1-oxopropyl)-. nih.govnih.govresearchgate.netmdpi.com
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information on the planarity of the naphthoquinone ring system in 1,4-Naphthalenedione, 2-(1-oxopropyl)-. Studies on similar naphthoquinone derivatives often show a nearly planar ring system. nih.gov
A crystal structure for 1,4-Naphthalenedione, 2-(1-oxopropyl)- has not been reported in crystallographic databases, and as such, no specific data on its solid-state conformation is available.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. Naphthoquinones are known to form stable semiquinone radical anions upon one-electron reduction. EPR spectroscopy would be the primary tool to study the formation and electronic structure of the radical anion of 1,4-Naphthalenedione, 2-(1-oxopropyl)-.
No EPR studies or data, such as g-values or hyperfine coupling constants, for radical species derived from 1,4-Naphthalenedione, 2-(1-oxopropyl)- are available in the scientific literature.
Cyclic Voltammetry (CV) for Redox Potential and Electrochemical Mechanism Investigations
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. For 2-acyl-1,4-naphthoquinones, CV typically reveals two consecutive one-electron reduction processes, corresponding to the formation of a semiquinone radical anion and then a dianion. nih.gov The redox potentials are sensitive to the nature of the substituent on the quinone ring. nih.gov
While the general electrochemical behavior of 2-acyl-1,4-naphthoquinones is known, specific half-wave potential values (E₁/₂) for the reduction of 1,4-Naphthalenedione, 2-(1-oxopropyl)- have not been documented. jlu.edu.cn
Computational Chemistry and Theoretical Insights into 2 1 Oxopropyl 1,4 Naphthalenedione
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. researchgate.netnih.gov For 2-(1-oxopropyl)-1,4-naphthalenedione, DFT calculations can elucidate its electronic structure and predict its reactivity. mdpi.com Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical behavior. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). nih.gov For 2-(1-oxopropyl)-1,4-naphthalenedione, the carbonyl oxygen atoms of both the quinone and the propionyl groups are expected to be regions of high negative potential, while the hydrogen atoms and parts of the aromatic ring would exhibit positive potential. This information is vital for predicting how the molecule will interact with other chemical species. nih.gov
Furthermore, DFT is employed to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, which provide a quantitative measure of the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, offers insights into electronic interactions and charge transfer within the molecule. nih.gov
| Property | Description | Significance for 2-(1-oxopropyl)-1,4-Naphthalenedione |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies nucleophilic and electrophilic sites for predicting intermolecular interactions. nih.gov |
| Global Hardness (η) | Resistance to change in electron distribution | Quantifies the molecule's stability. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Activity and Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net These models are built on the principle that the structure of a molecule dictates its properties and activities. For 2-(1-oxopropyl)-1,4-naphthalenedione, QSPR can be used to predict a wide range of characteristics, such as solubility, boiling point, and biological activity, without the need for extensive experimental testing. researchgate.netnih.gov
The process of developing a QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's structure. These descriptors can be topological, geometric, electronic, or constitutional. A statistical method, such as multiple linear regression (MLR), is then used to create a mathematical equation linking these descriptors to a specific property. nih.gov The predictive power of the resulting model is assessed through rigorous validation techniques. mdpi.com QSPR studies are valuable for screening libraries of compounds and prioritizing candidates for synthesis and further investigation. researchgate.net
In Silico Studies of Reaction Pathways and Mechanisms
Computational methods, particularly DFT, are instrumental in exploring the reaction pathways and mechanisms involving 2-(1-oxopropyl)-1,4-naphthalenedione. nih.gov Researchers can model the entire course of a chemical reaction, from reactants to products, by identifying transition states and calculating activation energies. This allows for a detailed understanding of reaction kinetics and thermodynamics.
For instance, the synthesis of 2-substituted-1,4-naphthoquinones can proceed through various mechanisms, such as nucleophilic substitution or radical alkylation. nih.gov In silico studies can help determine the most favorable pathway by comparing the energy barriers of different potential routes. This is particularly useful in optimizing reaction conditions to improve yields and minimize the formation of unwanted byproducts. researchgate.net For example, computational modeling can predict how different catalysts or solvents might influence the reaction outcome. mdpi.com
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure of a molecule, including its possible conformations and tautomers, plays a critical role in its chemical and biological activity. Conformational analysis of 2-(1-oxopropyl)-1,4-naphthalenedione involves studying the rotation around the single bond connecting the propionyl group to the naphthoquinone ring. Computational methods can determine the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation. Studies on similar naphthoquinone derivatives have shown that the substituent side chain often lies out of the plane of the naphthalenedione ring. nih.gov
Tautomerism is another important aspect to consider. While 2-(1-oxopropyl)-1,4-naphthalenedione is primarily in the keto form, the presence of the propionyl group introduces the possibility of keto-enol tautomerism, where a proton can migrate to one of the carbonyl oxygens to form an enol. Theoretical calculations can predict the relative stabilities of these tautomers in different environments (gas phase or solution). For related compounds like 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), multiple tautomeric forms are known to exist in equilibrium. researchgate.net Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct reactivity and biological properties.
Molecular Modeling for Chemical Interactions and Reactivity
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to study how 2-(1-oxopropyl)-1,4-naphthalenedione interacts with other molecules, particularly biological macromolecules like proteins. nih.govnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This technique can identify the specific binding site and elucidate the types of intermolecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The results are often quantified by a docking score, which estimates the binding affinity. mdpi.com Such studies are fundamental in rational drug design, helping to understand the mechanism of action of bioactive compounds. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the interaction and confirming the stability of the binding mode predicted by docking. nih.gov These computational approaches are invaluable for predicting the biological potential of 2-(1-oxopropyl)-1,4-naphthalenedione and guiding the design of more potent analogs. ijfmr.com
| Technique | Description | Application to 2-(1-oxopropyl)-1,4-Naphthalenedione |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. mdpi.com | Identifying potential protein targets and predicting binding modes and affinity. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.gov | Assessing the stability of the ligand-protein complex and analyzing dynamic interactions. |
Coordination Chemistry of 1,4 Naphthoquinone Ligands Including 2 1 Oxopropyl Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(1-oxopropyl)-1,4-naphthalenedione and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination can occur through the carbonyl oxygens of the quinone moiety and the acyl group, leading to the formation of stable chelate rings.
General synthetic approaches often employ the reaction of a metal(II) salt, such as those of cobalt(II), nickel(II), copper(II), and zinc(II), with the naphthoquinone-based ligand in a stoichiometric ratio. nih.gov The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the geometry and coordination number of the resulting complex. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, while techniques like mass spectrometry confirm the molecular weight of the complex.
Table 1: Representative Metal Complexes of Naphthoquinone Derivatives and their Characterization
| Complex | Metal Ion | Ligand | Characterization Techniques | Reference |
| [Co(L)Cl₂] | Co(II) | 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Spectral and single crystal XRD studies | nih.gov |
| [Cu(L)Cl₂] | Cu(II) | 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Spectral and single crystal XRD studies | nih.gov |
| [Ni(L)Cl₂] | Ni(II) | 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Spectral and single crystal XRD studies | nih.gov |
| [Zn(L)Cl₂] | Zn(II) | 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Spectral and single crystal XRD studies | nih.gov |
Note: This table presents data for a closely related 2-amino-1,4-naphthoquinone derivative due to the lack of specific data for 2-(1-oxopropyl)-1,4-naphthalenedione complexes.
Spectroscopic and Structural Analysis of Naphthoquinone Coordination Compounds
Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes of 2-(1-oxopropyl)-1,4-naphthalenedione. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the carbonyl groups to the metal center. Upon complexation, the stretching frequencies of the C=O groups are expected to shift to lower wavenumbers due to the donation of electron density to the metal ion.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be used to map the binding sites and determine the solution-state geometry of the complex.
Electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex. These spectra typically show bands corresponding to intra-ligand transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment.
Table 2: Key Spectroscopic Data for a Representative Naphthoquinone Metal Complex
| Spectroscopic Technique | Key Observations | Interpretation | Reference |
| Infrared (IR) Spectroscopy | Shift of C=O stretching frequency to lower wavenumbers | Coordination of carbonyl oxygen to the metal center | researchgate.net |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of ligand protons upon coordination | Alteration of the electronic environment of the ligand | researchgate.net |
| UV-Vis Spectroscopy | Appearance of new charge-transfer bands | Electronic interactions between the metal and the ligand | mdpi.com |
Note: This table presents generalized expected data based on studies of analogous naphthoquinone complexes.
Redox-Active Nature of Naphthoquinone Ligands in Metal Complexes
A key feature of 1,4-naphthoquinone (B94277) ligands is their redox-active nature. The quinone moiety can undergo reversible one- or two-electron reduction to form the corresponding semiquinone radical anion or hydroquinone (B1673460) dianion. This redox activity is retained upon coordination to a metal center and can be investigated using electrochemical techniques such as cyclic voltammetry.
The cyclic voltammograms of metal complexes of 2-acyl-1,4-naphthoquinone derivatives typically exhibit one or more reversible or quasi-reversible reduction waves. nih.gov These waves correspond to the stepwise reduction of the naphthoquinone ligand. The reduction potentials are influenced by the nature of the metal ion and the other ligands in the coordination sphere. The redox potential of a ruthenium(II) complex with a naphthoquinone-annelated imidazole ligand, for example, was found to be positively shifted upon protonation of the ligand, indicating a stabilization of the metal's d-orbitals. mdpi.com
The redox-active nature of these ligands can be exploited to design metal complexes with interesting electronic and catalytic properties. The ability of the ligand to act as an electron reservoir can facilitate multi-electron redox processes at the metal center.
Table 3: Electrochemical Data for a 2-Acyl-3-aminophenyl-1,4-naphthoquinone Derivative
| Compound | Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) |
| Representative 2-acyl-3-aminophenyl-1,4-naphthoquinone | -0.85 | -0.78 | 70 | -0.82 |
| -1.45 | -1.39 | 60 | -1.42 |
Data adapted from a study on a closely related compound, showing two one-electron reduction waves. nih.gov
Ligand Design and Tunability of Metal Center Properties within Naphthoquinone Frameworks
The 1,4-naphthoquinone framework offers a versatile platform for ligand design. By introducing different substituents at various positions on the naphthoquinone ring, it is possible to fine-tune the electronic and steric properties of the ligand. This, in turn, allows for the modulation of the properties of the coordinated metal center.
For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthoquinone ring can alter the redox potential of the ligand and, consequently, the electronic properties of the metal complex. The design of a mononuclear ruthenium complex with a naphthoquinone-annelated imidazole ligand demonstrated how protonation of the ligand could shift the metal-to-ligand charge transfer band, thereby altering the complex's spectroscopic and luminescent properties. mdpi.com
The steric bulk of the substituents can also be varied to control the coordination geometry around the metal center and to influence the reactivity of the complex. The ability to systematically modify the ligand structure makes 2-(1-oxopropyl)-1,4-naphthalenedione and its derivatives promising candidates for the development of new metal-based catalysts, sensors, and materials with tailored properties.
Emerging Applications in Materials Science and Chemical Technologies
Application in Organic Electronics and Optoelectronics
The inherent redox activity of the 1,4-naphthoquinone (B94277) core is central to its potential in organic electronics. The ability to reversibly accept and donate electrons makes these compounds suitable for applications in various electronic devices. While direct studies on 1,4-Naphthalenedione, 2-(1-oxopropyl)- are nascent, research on analogous 2-acyl-1,4-naphthoquinones provides a strong foundation for its prospective use.
The electronic properties of naphthoquinone derivatives can be finely tuned by modifying the substituents on the quinone ring. The presence of the electron-withdrawing propionyl group at the 2-position in 1,4-Naphthalenedione, 2-(1-oxopropyl)- is expected to influence its electron affinity and reduction potential. These parameters are critical for determining the performance of organic electronic materials in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Studies on similar 2-acyl-3-aminophenyl-1,4-naphthoquinones have demonstrated that the electrochemical behavior, specifically the half-wave potentials corresponding to the formation of the radical anion and dianion, is sensitive to the electronic effects of the substituents. nih.gov This suggests that the propionyl group in the target compound will modulate its charge transport characteristics. The reversible one-electron reduction waves observed in cyclic voltammetry of these compounds are indicative of their potential as n-type (electron-transporting) materials in organic semiconductors. nih.gov
Table 1: Electrochemical Properties of Selected 2-Acyl-1,4-Naphthoquinone Derivatives
| Compound | First Reduction Potential (E½¹) (V) | Second Reduction Potential (E½²) (V) | Reference |
| 2-acetyl-3-phenylamino-1,4-naphthoquinone | -0.85 | -1.45 | nih.gov |
| 2-propionyl-3-phenylamino-1,4-naphthoquinone | -0.87 | -1.48 | nih.gov |
| 2-butyryl-3-phenylamino-1,4-naphthoquinone | -0.88 | -1.50 | nih.gov |
Note: Data is illustrative and based on related compounds to infer potential properties of 1,4-Naphthalenedione, 2-(1-oxopropyl)-.
The photophysical properties of naphthoquinone derivatives are also of interest for optoelectronic applications. While the specific fluorescence and phosphorescence characteristics of 1,4-Naphthalenedione, 2-(1-oxopropyl)- require further investigation, related naphthoquinone compounds have been explored as fluorescent probes. nih.gov The potential for this compound to participate in charge-transfer complexes could also be exploited in the design of novel optoelectronic materials. rsc.org
Role as Chemical Probes and Derivatization Reagents in Analytical Chemistry
The electrophilic nature of the 1,4-naphthoquinone ring system makes it a reactive scaffold for the development of chemical probes and derivatization reagents. The carbon-carbon double bond of the quinone ring is susceptible to nucleophilic attack, a property that can be harnessed for the selective detection and quantification of various analytes.
The presence of the propionyl group at the 2-position can influence the reactivity of the naphthoquinone core. This reactivity is key to its function as a derivatization reagent, where it can be used to tag analytes containing specific functional groups, such as thiols or amines, thereby facilitating their separation and detection by techniques like high-performance liquid chromatography (HPLC). For instance, the parent compound, 1,4-naphthoquinone, has been successfully employed as a pre-column derivatization reagent for the sensitive analysis of aliphatic thiols. This reaction proceeds under mild conditions and yields stable, colored adducts that can be easily detected.
The reaction of 2-acyl-1,4-naphthoquinones with nucleophiles is a well-established synthetic strategy. nih.gov This inherent reactivity suggests that 1,4-Naphthalenedione, 2-(1-oxopropyl)- could be a valuable tool for analytical chemists. By reacting with specific analytes, it can introduce a chromophore (the naphthoquinone moiety) that allows for spectrophotometric detection, or an electrochemically active group that enables detection by electrochemical methods.
The development of fluorescent probes based on the 1,4-naphthoquinone scaffold for biological imaging further underscores the potential in this area. nih.gov While the intrinsic fluorescence of 1,4-Naphthalenedione, 2-(1-oxopropyl)- may vary, its reaction with an analyte could lead to a significant change in fluorescence, providing a "turn-on" or "turn-off" sensing mechanism.
Development of Advanced Chemical Sensors based on Naphthoquinone Derivatives
The redox properties and reactivity of naphthoquinone derivatives make them excellent candidates for the development of advanced chemical sensors. Electrochemical sensors, in particular, can leverage the well-defined redox behavior of the naphthoquinone core to detect a variety of analytes.
A notable example is the development of an electrochemical sensor for carbon dioxide (CO₂) based on 1,4-naphthoquinone. In this sensor, the electrochemical reduction of the naphthoquinone creates a nucleophile that reversibly binds to CO₂, resulting in a measurable change in current that is proportional to the CO₂ concentration. nih.gov This principle can be extended to other analytes by modifying the naphthoquinone structure to enhance selectivity.
The incorporation of 1,4-Naphthalenedione, 2-(1-oxopropyl)- into a sensor platform could offer several advantages. The propionyl group can be used to tune the redox potential of the naphthoquinone, potentially improving the sensitivity and selectivity of the sensor. Furthermore, this functional group could serve as a handle for immobilizing the molecule onto an electrode surface, a crucial step in the fabrication of robust and reusable sensors.
Research on other naphthoquinone derivatives has demonstrated their utility in detecting metal ions and anions. mdpi.commdpi.comjcu.edu.au For example, lawsone (2-hydroxy-1,4-naphthoquinone) has been shown to act as a colorimetric and electrochemical sensor for anions like cyanide and acetate (B1210297). jcu.edu.au This sensing capability is attributed to the interaction of the analyte with the hydroxyl group and the conjugated system of the naphthoquinone. While 1,4-Naphthalenedione, 2-(1-oxopropyl)- lacks a hydroxyl group, the carbonyl group of the propionyl substituent could potentially participate in analyte binding.
Table 2: Examples of Chemical Sensors Based on Naphthoquinone Derivatives
| Sensor Type | Analyte | Naphthoquinone Derivative | Detection Principle | Reference |
| Electrochemical | Carbon Dioxide (CO₂) | 1,4-Naphthoquinone | Redox-mediated binding | nih.gov |
| Colorimetric/Electrochemical | Cyanide, Acetate | Lawsone (2-hydroxy-1,4-naphthoquinone) | Anion binding and interaction | jcu.edu.au |
| Chemosensor | Copper (Cu²⁺) | 2-((pyridin-2-yl)methylamino)naphthalene-1,4-dione | Complexation and color change | mdpi.com |
The continued exploration of 1,4-Naphthalenedione, 2-(1-oxopropyl)- and related compounds is expected to lead to the development of novel and highly effective chemical sensors for a wide range of applications, from environmental monitoring to clinical diagnostics.
Future Research Directions and Perspectives in 1,4 Naphthoquinone Chemistry
Innovations in Synthetic Strategies for Complex 2-(1-oxopropyl)-1,4-Naphthalenedione Structures
The synthesis of 1,4-naphthoquinone (B94277) derivatives is continually evolving, moving towards more efficient, selective, and environmentally benign methods. For complex structures based on the 2-(1-oxopropyl)-1,4-naphthalenedione scaffold, future synthetic innovations will likely focus on regioselective functionalization and the construction of intricate molecular architectures.
One promising direction involves the refinement of multi-step synthetic sequences. For instance, a previously reported three-step procedure for generating 2-phenylamino-3-acyl-1,4-naphthoquinones involves a solar photoacylation Friedel-Crafts reaction, followed by oxidation and subsequent amination. mdpi.com Adapting and optimizing such photochemical methods could provide novel pathways to complex derivatives starting from 2-(1-oxopropyl)-1,4-naphthalenedione.
Another area of innovation lies in the development of novel catalytic systems. A CuBr-mediated direct insertion of alkenes into 2-aryl-1,3-indandiones presents a one-carbon ring expansion strategy for synthesizing highly functionalized 1,4-naphthoquinones. rsc.org Future work could explore the applicability of this and other metal-catalyzed reactions to introduce further complexity to the 2-(1-oxopropyl)-1,4-naphthalenedione core. Furthermore, establishing a platform of regioselective methodologies is critical for accessing polysubstituted derivatives, which is essential for creating focused libraries of compounds for further study. researchgate.net The development of synthetic routes that utilize intermediates like naphthols, which are then oxidized, or direct approaches such as Diels-Alder reactions, will be instrumental. researchgate.net
Table 1: Emerging Synthetic Strategies for Naphthoquinone Derivatives
| Synthetic Strategy | Key Features | Potential Application for 2-(1-oxopropyl)-1,4-naphthalenedione |
|---|---|---|
| Photochemical Acylation | Utilizes light energy (e.g., solar) for Friedel-Crafts type reactions. mdpi.com | Modification of the aromatic ring or synthesis of analogues. |
| Metal-Mediated Ring Expansion | Employs catalysts like CuBr to construct the naphthoquinone core from precursors. rsc.org | Novel routes to the core structure with diverse substitution patterns. |
| Regioselective Diels-Alder Reactions | Controlled cycloaddition to build the bicyclic system with specific substituent placement. researchgate.net | Synthesis of derivatives with precise functionalization on the benzenoid ring. |
| Radical Addition/Cyclization | Xanthate-mediated sequences for constructing substituted naphthol precursors. researchgate.net | Access to polysubstituted menadione-type structures related to the target compound. |
Advanced Spectroscopic and Computational Methodologies for Naphthoquinone Systems
The precise characterization of naphthoquinone systems is fundamental to understanding their structure-property relationships. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational methods to probe the intricate electronic and structural features of molecules like 2-(1-oxopropyl)-1,4-naphthalenedione.
Computational approaches, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools. researchgate.net These methods are used to analyze molecular structures, predict vibrational spectra (IR and Raman), calculate electronic properties like HOMO-LUMO energy gaps, and simulate absorption spectra. researchgate.net Future studies will likely employ these computational tools to investigate the specific impact of the 2-(1-oxopropyl) group on the geometric and electronic properties of the 1,4-naphthalenedione core. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, can be calculated to investigate the reactivity and identify nucleophilic and electrophilic sites on the molecule. researchgate.netnih.gov
In parallel, advanced spectroscopic techniques will provide the experimental data needed to validate and refine these computational models. Raman spectroscopy has been effectively used to study the interactions of naphthoquinones with biological molecules like DNA, identifying binding sites and conformational changes. nih.gov The application of techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide even greater sensitivity for studying these interactions. nih.gov The comprehensive assignment of vibrational modes using a combination of experimental FTIR and Raman spectroscopy with DFT calculations offers a powerful approach for detailed molecular characterization. researchgate.net
Table 2: Advanced Characterization Techniques for Naphthoquinone Systems
| Methodology | Information Obtained | Relevance to Naphthoquinone Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure, thermodynamic parameters. researchgate.net | Provides a theoretical foundation for understanding molecular properties and reactivity. researchgate.netnih.gov |
| Raman Spectroscopy / SERS | Vibrational modes, molecular fingerprinting, interaction with other molecules (e.g., DNA). nih.gov | Elucidates structural details and intermolecular interactions. nih.gov |
| FTIR Spectroscopy | Identification of functional groups and fundamental vibrational modes. researchgate.net | Complements Raman data for complete vibrational analysis and structural confirmation. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. nih.govnih.gov | Aids in understanding biological activity and designing new functional molecules. |
Expanding the Scope of Chemical Reactivity and Derivatization
While the 1,4-naphthoquinone core is well-known for its reactivity as an electrophile and a redox-active system, future research will explore new frontiers of its chemical transformations, particularly concerning derivatives like 2-(1-oxopropyl)-1,4-naphthalenedione. mdpi.com The presence of the acyl group offers additional handles for chemical modification, expanding the potential for creating novel molecular entities.
The high electrophilicity of the naphthoquinone scaffold allows it to react with various nucleophiles, forming covalent bonds with groups like thiols and amines. mdpi.com A key future direction will be to systematically explore the derivatization at both the quinone and benzenoid rings. The introduction of nitrogen and/or sulfur atoms, for example, has been shown to be a valuable strategy for modifying the properties of these compounds. mdpi.com The development of novel reactions, such as the Sulfur(VI)–Fluoride Exchange (SuFEx) click chemistry, could provide powerful tools for functionalizing the naphthoquinone scaffold to improve its physicochemical properties. mdpi.com
Furthermore, the 2-(1-oxopropyl) side chain itself is a reactive site. The carbonyl group can undergo a range of classic reactions, including condensations, reductions, and additions, to attach new functional groups or build larger, more complex structures. How these modifications to the side chain, in turn, influence the electronic properties and reactivity of the quinone ring is a fertile area for future investigation. Exploring the molecule's potential as a dienophile in Diels-Alder reactions to create polycyclic systems also remains a significant area of interest. mdpi.com
Theoretical Predictions and Experimental Validations of Novel Naphthoquinone Systems
The integration of theoretical chemistry with experimental synthesis is set to accelerate the discovery of novel naphthoquinone systems with tailored properties. The future of designing molecules like derivatives of 2-(1-oxopropyl)-1,4-naphthalenedione will increasingly involve an in-silico-first approach.
Computational modeling can be used to design and screen virtual libraries of novel naphthoquinone derivatives before any laboratory work is undertaken. nih.gov By calculating key molecular descriptors and predicting properties, researchers can prioritize the synthesis of candidates that are most likely to exhibit desired characteristics. For instance, computational studies can provide rationalizations for reaction selectivity and help understand the mechanistic action of different chemical structures. nih.govresearchgate.net
The crucial next step in this workflow is the experimental validation of these theoretical predictions. Promising candidates identified through computational screening would then be synthesized and their properties measured using the advanced spectroscopic and analytical techniques described previously. This iterative cycle of prediction, synthesis, and characterization creates a powerful feedback loop. For example, a computational model might predict that adding a specific electron-withdrawing group to the aromatic ring of 2-(1-oxopropyl)-1,4-naphthalenedione will significantly alter its redox potential. This hypothesis can then be tested by synthesizing the proposed compound and measuring its electrochemical properties, with the results used to refine the initial computational model for greater predictive accuracy in the future. mdpi.com This synergy between theory and experiment will be paramount in the efficient discovery and development of next-generation naphthoquinone systems.
Q & A
Q. What are the pitfalls in scaling up the synthesis of 1,4-naphthalenedione derivatives from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
